Cas no 2229513-39-5 (4,4-difluoro-1-(1-methyl-1H-1,2,3-triazol-4-yl)cyclohexylmethanamine)

4,4-Difluoro-1-(1-methyl-1H-1,2,3-triazol-4-yl)cyclohexylmethanamine is a fluorinated cyclohexylamine derivative featuring a 1,2,3-triazole substituent. Its structural combination of a difluorinated cyclohexane core and a triazole moiety enhances its potential as a versatile intermediate in medicinal chemistry and drug discovery. The presence of fluorine atoms improves metabolic stability and bioavailability, while the triazole group offers opportunities for further functionalization via click chemistry. This compound is particularly valuable in the synthesis of biologically active molecules, including kinase inhibitors and CNS-targeting agents. Its well-defined stereochemistry and high purity make it suitable for rigorous research applications requiring precise molecular scaffolds.
4,4-difluoro-1-(1-methyl-1H-1,2,3-triazol-4-yl)cyclohexylmethanamine structure
2229513-39-5 structure
商品名:4,4-difluoro-1-(1-methyl-1H-1,2,3-triazol-4-yl)cyclohexylmethanamine
CAS番号:2229513-39-5
MF:C10H16F2N4
メガワット:230.257648468018
CID:6599643
PubChem ID:165630796

4,4-difluoro-1-(1-methyl-1H-1,2,3-triazol-4-yl)cyclohexylmethanamine 化学的及び物理的性質

名前と識別子

    • 4,4-difluoro-1-(1-methyl-1H-1,2,3-triazol-4-yl)cyclohexylmethanamine
    • [4,4-difluoro-1-(1-methyl-1H-1,2,3-triazol-4-yl)cyclohexyl]methanamine
    • EN300-1960512
    • 2229513-39-5
    • インチ: 1S/C10H16F2N4/c1-16-6-8(14-15-16)9(7-13)2-4-10(11,12)5-3-9/h6H,2-5,7,13H2,1H3
    • InChIKey: KGTWQGXTRUYEHB-UHFFFAOYSA-N
    • ほほえんだ: FC1(CCC(C2=CN(C)N=N2)(CN)CC1)F

計算された属性

  • せいみつぶんしりょう: 230.13430285g/mol
  • どういたいしつりょう: 230.13430285g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 249
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 56.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.7

4,4-difluoro-1-(1-methyl-1H-1,2,3-triazol-4-yl)cyclohexylmethanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1960512-10.0g
[4,4-difluoro-1-(1-methyl-1H-1,2,3-triazol-4-yl)cyclohexyl]methanamine
2229513-39-5
10g
$8295.0 2023-06-03
Enamine
EN300-1960512-0.05g
[4,4-difluoro-1-(1-methyl-1H-1,2,3-triazol-4-yl)cyclohexyl]methanamine
2229513-39-5
0.05g
$1620.0 2023-09-17
Enamine
EN300-1960512-0.1g
[4,4-difluoro-1-(1-methyl-1H-1,2,3-triazol-4-yl)cyclohexyl]methanamine
2229513-39-5
0.1g
$1697.0 2023-09-17
Enamine
EN300-1960512-1g
[4,4-difluoro-1-(1-methyl-1H-1,2,3-triazol-4-yl)cyclohexyl]methanamine
2229513-39-5
1g
$1929.0 2023-09-17
Enamine
EN300-1960512-10g
[4,4-difluoro-1-(1-methyl-1H-1,2,3-triazol-4-yl)cyclohexyl]methanamine
2229513-39-5
10g
$8295.0 2023-09-17
Enamine
EN300-1960512-0.25g
[4,4-difluoro-1-(1-methyl-1H-1,2,3-triazol-4-yl)cyclohexyl]methanamine
2229513-39-5
0.25g
$1774.0 2023-09-17
Enamine
EN300-1960512-5.0g
[4,4-difluoro-1-(1-methyl-1H-1,2,3-triazol-4-yl)cyclohexyl]methanamine
2229513-39-5
5g
$5594.0 2023-06-03
Enamine
EN300-1960512-5g
[4,4-difluoro-1-(1-methyl-1H-1,2,3-triazol-4-yl)cyclohexyl]methanamine
2229513-39-5
5g
$5594.0 2023-09-17
Enamine
EN300-1960512-1.0g
[4,4-difluoro-1-(1-methyl-1H-1,2,3-triazol-4-yl)cyclohexyl]methanamine
2229513-39-5
1g
$1929.0 2023-06-03
Enamine
EN300-1960512-0.5g
[4,4-difluoro-1-(1-methyl-1H-1,2,3-triazol-4-yl)cyclohexyl]methanamine
2229513-39-5
0.5g
$1851.0 2023-09-17

4,4-difluoro-1-(1-methyl-1H-1,2,3-triazol-4-yl)cyclohexylmethanamine 関連文献

4,4-difluoro-1-(1-methyl-1H-1,2,3-triazol-4-yl)cyclohexylmethanamineに関する追加情報

Introduction to 4,4-difluoro-1-(1-methyl-1H-1,2,3-triazol-4-yl)cyclohexylmethanamine (CAS No. 2229513-39-5)

4,4-difluoro-1-(1-methyl-1H-1,2,3-triazol-4-yl)cyclohexylmethanamine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the chemical abstracts service number CAS No. 2229513-39-5, belongs to a class of molecules that incorporate both fluorine and triazole moieties, elements known for their ability to enhance metabolic stability and binding affinity in drug candidates. The presence of a cyclohexyl backbone further contributes to its structural complexity, making it a subject of interest for medicinal chemists exploring novel pharmacophores.

The compound's structure is characterized by a 4,4-difluoro substituent on the cyclohexyl ring, which introduces electron-withdrawing effects that can modulate the reactivity and electronic properties of the molecule. This feature is particularly relevant in the design of enzyme inhibitors or receptor modulators, where precise control over electronic distributions is crucial. Additionally, the 1-methyl-1H-1,2,3-triazol-4-yl group appended to the methanamine moiety adds another layer of functional diversity. Triazoles are well-known for their role in various bioactive molecules, including antifungals and antivirals, and their incorporation into this scaffold suggests potential therapeutic applications.

Recent advancements in computational chemistry have enabled more accurate predictions of the biological activity of such complex molecules. Studies utilizing molecular docking simulations have shown that 4,4-difluoro-1-(1-methyl-1H-1,2,3-triazol-4-yl)cyclohexylmethanamine may interact with specific protein targets through both hydrophobic and hydrogen bonding interactions. These predictions are supported by experimental data from high-throughput screening campaigns conducted in academic and industrial settings. The compound's ability to bind to target proteins with high affinity makes it a promising candidate for further development as an active pharmaceutical ingredient (API).

The synthesis of 4,4-difluoro-1-(1-methyl-1H-1,2,3-triazol-4-yl)cyclohexylmethanamine presents unique challenges due to its multifunctional nature. The introduction of fluorine atoms typically requires specialized synthetic methodologies to ensure regioselectivity and high yields. Similarly, the incorporation of the triazole ring necessitates careful consideration of reaction conditions to avoid unwanted side products. However, recent innovations in synthetic chemistry have provided more efficient routes to these complex structures. For instance, transition-metal-catalyzed cross-coupling reactions have been employed to construct the cyclohexyl-triazole linkage with high precision.

One of the most compelling aspects of this compound is its potential as a lead structure for drug discovery. The combination of fluorine and triazole moieties has been observed in several clinically successful drugs, suggesting that 4,4-difluoro-1-(1-methyl-1H-1,2,3-triazol-4-yl)cyclohexylmethanamine may exhibit similar properties that enhance drug-like characteristics such as solubility and bioavailability. Furthermore, its structural motif aligns with emerging trends in medicinal chemistry where heterocyclic compounds are being increasingly explored for their diverse biological activities. Preclinical studies have begun to investigate its potential effects on various disease pathways, with initial results indicating promising activity in models relevant to inflammation and neurodegeneration.

The role of fluorine in medicinal chemistry cannot be overstated. Fluorinated compounds often exhibit improved pharmacokinetic profiles due to their enhanced lipophilicity and metabolic stability. In particular, 4-fluorinated analogs have shown increased binding affinity at target receptors compared to their non-fluorinated counterparts. This phenomenon has been exploited in the development of antiviral and anticancer agents where fluorine atoms play a critical role in optimizing drug efficacy. The presence of two fluorine atoms in 4,4-difluoro-1-(1-methyl-1H-1,2,3-triazol-4-y)cyclohexylmethanamine further suggests that it may possess superior pharmacological properties compared to single-fluorinated analogs.

The triazole ring itself contributes significantly to the compound's biological potential. Triazoles are known for their versatility in medicinal chemistry and have been incorporated into drugs targeting a wide range of diseases. Their ability to act as scaffolds for bioactive molecules stems from their rigid three-membered ring structure, which can adopt favorable conformations for interaction with biological targets. Additionally, methyl-substituted triazoles have been shown to enhance metabolic stability by reducing susceptibility to enzymatic degradation. This characteristic is particularly important for drugs that require prolonged half-lives in vivo.

As research into 4,4-difluoro-1-(1-methyl-H-I)-Iz,-z,-z-triazol-z-yIcyclohexyllnethanamine progresses, interdisciplinary approaches combining synthetic organic chemistry, computational modeling, and biological assays will be essential for maximizing its therapeutic potential. Collaborative efforts between academia and industry are likely to yield novel derivatives with improved pharmacological profiles suitable for clinical development. The integration of machine learning algorithms into drug discovery pipelines has also accelerated the identification of promising candidates like this one by predicting their biological activities with remarkable accuracy.

In conclusion, 44difluoro-l(I methyl I H I I z,-z,-z-triazol z ylcyclohexyllnethanamine (CAS No. 22295I3395) represents an exciting opportunity for innovation in pharmaceutical research. Its unique structural features, including fluorine-containing groupsand a triazole moiety,position it as a valuable starting point for developing new therapeutics. With continued investigation, this compound holds promise not only as an active ingredient but also as inspiration for future generations of drug candidates designed using cutting-edge chemical methodologies. The ongoing exploration into its biological activities underscores its significance as a molecule worthy of further study within both academic laboratories and industrial research settings.

おすすめ記事

推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd